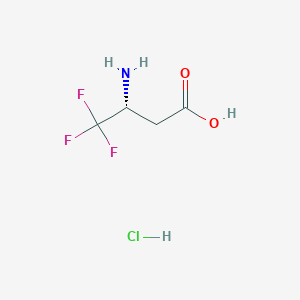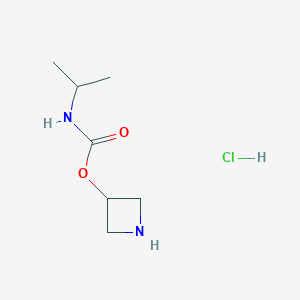
(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH) in its structure, which are common functional groups in organic chemistry. The “3R” indicates the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the amino and carboxylic acid functional groups onto a butanoic acid backbone. The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the configuration of the chiral center .Chemical Reactions Analysis
As an amino acid, this compound would likely participate in reactions typical of both amines and carboxylic acids. This could include acid-base reactions, amide bond formation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amino acid, it would likely be polar and capable of forming hydrogen bonds. The presence of the trifluoromethyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Techniques :
- Soloshonok, Ohkura, and Yasumoto (2006) developed an operationally convenient asymmetric synthesis method for both (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. This process involves a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction and is practical for large-scale synthesis of the target β-amino acid (Soloshonok, Ohkura, & Yasumoto, 2006).
Utility in Drug Design and Synthesis :
- Zeng et al. (2010) highlighted the efficient synthesis of a non-proteinogenic amino acid closely related to (3R)-3-Amino-4,4,4-trifluorobutanoic acid, demonstrating its utility in elaborating into potent and selective compounds, such as androgens (Zeng et al., 2010).
Bioisostere in Drug Design :
- Han et al. (2019) disclosed a method specifically developed for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design (Han et al., 2019).
Enzymatic Applications :
- Kamal, Khanna, and Krishnaji (2007) studied the enzymatic resolution of related compounds, demonstrating the potential of using enzymes in the synthesis and separation of related trifluorobutanoic acids (Kamal, Khanna, & Krishnaji, 2007).
Synthesis of Fluorinated Amino Acids :
- Jiang, Qin, and Qing (2003) developed an efficient enantioselective synthesis of both enantiomers of closely related fluorinated amino acids, indicating the broader applicability of (3R)-3-Amino-4,4,4-trifluorobutanoic acid in synthesizing valuable fluorinated amino acids (Jiang, Qin, & Qing, 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3R)-3-amino-4,4,4-trifluorobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMARVCQZOYQPI-HSHFZTNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)





